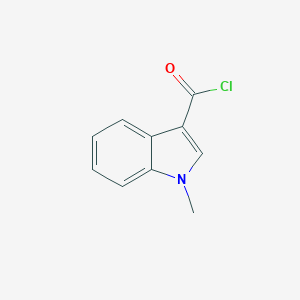

1-Methyl-1H-indole-3-carbonyl chloride

Overview

Description

1-Methyl-1H-indole-3-carbonyl chloride (CAS: Not explicitly provided in evidence) is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a reactive carbonyl chloride at the 3-position. This compound is widely utilized as an acylating agent in organic synthesis, particularly for introducing indole-based moieties into target molecules. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions. For example, it has been employed in the acylation of alcohols and amines to synthesize indololactones and other intermediates relevant to pharmaceutical research . The methyl group at the 1-position enhances steric stability while maintaining the aromaticity of the indole system, making it a versatile reagent in medicinal chemistry and materials science.

Preparation Methods

Conversion to 1-Methyl-1H-indole-3-carbonyl Chloride

The carboxylic acid is transformed into the acyl chloride using halogenating agents. Two reagents dominate industrial and laboratory settings: thionyl chloride (SOCl₂) and oxalyl chloride [(COCl)₂].

Thionyl Chloride Protocol

Thionyl chloride is widely used due to its efficiency and gaseous byproduct (SO₂, HCl), which simplifies purification. In a standardized procedure, 1-methyl-1H-indole-3-carboxylic acid (10 mmol) is refluxed with excess SOCl₂ (15 mmol) in 1,2-dichloroethane (DCE) for 2–4 hours . The reaction progress is monitored by TLC, and residual SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid (85–90% yield) .

Optimization Parameters:

-

Solvent: DCE or toluene prevents side reactions.

-

Catalyst: Catalytic DMF (0.1 equiv) accelerates activation via Vilsmeier-Haack complex formation.

-

Workup: Excess SOCl₂ is quenched with ice-cold sodium bicarbonate .

Oxalyl Chloride Method

Oxalyl chloride offers milder conditions, suitable for acid-sensitive substrates. The carboxylic acid (10 mmol) is stirred with oxalyl chloride (12 mmol) in dichloromethane (DCM) at 0°C for 1 hour, followed by warming to room temperature . The reaction achieves comparable yields (80–85%) with shorter reaction times (1–2 hours) .

Comparative Analysis:

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Time | 2–4 hours | 1–2 hours |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Solvent | DCE | DCM |

| Yield | 85–90% | 80–85% |

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes safety, cost, and waste minimization. Continuous flow reactors are increasingly adopted for methylation and acylation steps, enabling precise temperature control and reduced reagent volumes . For example, a patented process employs a tubular reactor for CaO-mediated methylation, achieving 95% conversion with a residence time of 30 minutes . Subsequent acyl chloride formation uses thionyl chloride in a falling-film evaporator, enabling rapid SO₂/HCl removal and >90% isolated yield .

Key Innovations:

-

Flow Chemistry: Mitigates exothermic risks during methylation.

-

Waste Recycling: SO₂ from thionyl chloride reactions is scrubbed and converted to sulfuric acid.

Analytical Characterization

Post-synthesis validation includes:

Chemical Reactions Analysis

1-Methyl-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 1-methylindole-3-carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-1H-indole-3-carbonyl chloride is characterized by its indole structure with a carbonyl chloride functional group. The molecular formula is with a molecular weight of 193.63 g/mol. The presence of the carbonyl chloride group enhances its reactivity, particularly in nucleophilic substitution reactions.

Medicinal Chemistry

This compound is utilized as an intermediate in synthesizing pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, including:

- Antimicrobial Activity : Exhibiting significant activity against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

- Anticancer Activity : Derivatives have shown cytotoxicity against cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 10 |

| Derivative B | HeLa (cervical cancer) | 15 |

Biological Studies

The compound is employed in biological research to study enzyme inhibitors and receptor interactions:

- Mechanisms of Action : The carbonyl chloride can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity.

- Receptor Interaction : The indole moiety has been shown to modulate receptor functions, influencing various biological pathways.

Industrial Applications

In the industrial sector, this compound finds applications in producing agrochemicals and other industrial chemicals due to its reactivity and versatility.

Study on Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings indicated that the compound disrupts bacterial cell wall synthesis through interactions with key enzymes.

Anticancer Research

In vitro studies demonstrated that derivatives synthesized from this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis. Ongoing research aims to elucidate the specific pathways involved in this anticancer activity.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, stability, and applications of 1-methyl-1H-indole-3-carbonyl chloride can be contrasted with structurally related indole and heterocyclic derivatives. Key differences lie in substituent positions, functional groups, and heterocyclic cores, as summarized below:

Research Findings and Trends

Recent studies emphasize the role of this compound in synthesizing indololactones, which are critical for modulating protein kinase C (PKC) activity . Comparative analyses with indazole analogs suggest that indole-based acyl chlorides generally exhibit higher solubility in organic solvents, whereas indazole derivatives may offer superior binding specificity in biological systems .

Biological Activity

1-Methyl-1H-indole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a carbonyl chloride functional group attached to a methyl-substituted indole ring. This structure contributes to its reactivity and interaction with biological targets. The presence of the carbonyl chloride group allows the compound to form covalent bonds with nucleophilic sites in proteins and enzymes, which may inhibit their activity and alter biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The carbonyl chloride group can react with nucleophiles in biological molecules, potentially leading to enzyme inhibition.

- Receptor Interaction : The indole moiety can interact with various receptors, modulating their function and influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of bacterial strains.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results highlight the compound's potential as an antibacterial and antifungal agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 10 |

| Derivative B | HeLa (cervical cancer) | 15 |

These findings suggest that modifications to the indole structure can enhance anticancer activity, making it a valuable scaffold for drug development .

Case Studies

Several case studies illustrate the biological applications of this compound:

- Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of pathogens, confirming its effectiveness against resistant strains of bacteria. The authors noted that the mechanism likely involved disruption of bacterial cell wall synthesis through interaction with key enzymes.

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis. Further research is ongoing to elucidate the specific pathways involved.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Methyl-1H-indole-3-carbonyl chloride, and how is purity ensured?

The compound is synthesized via acylation reactions using 1-methyl-1H-indole-3-carboxylic acid as a precursor. A typical procedure involves treating the acid with oxalyl chloride (2.89 mL, 33 mM) and a catalytic amount of dimethylformamide (DMF) in methylene chloride at room temperature for 1 hour . Purification is often omitted due to its reactivity, but intermediates can be monitored via TLC. For analogous indole derivatives, flash column chromatography (0–30% EtOAc/hexanes) is used to isolate products . Purity is confirmed via HPLC (≥95% purity standards) or NMR spectroscopy .

Q. What safety measures are critical when handling this compound in the laboratory?

Due to its acyl chloride reactivity, strict precautions are required:

- Use personal protective equipment (PPE): nitrile gloves, goggles, and lab coats.

- Work in a fume hood to avoid inhalation of vapors.

- Avoid contact with moisture to prevent hydrolysis.

- Quench residual reagent with ice-cold sodium bicarbonate or ethanol post-reaction . Waste must be stored separately and disposed by certified hazardous waste handlers .

Advanced Research Questions

Q. How can acylation reactions using this reagent be optimized for selective binding studies?

Selectivity in acylation depends on reaction conditions:

- Stoichiometry : Use 1.3 equivalents of this compound relative to the substrate to minimize side reactions .

- Catalysis : Add DMAP (0.1 equiv) to enhance nucleophilicity and accelerate reaction rates .

- Solvent : Dichloromethane is preferred for its low polarity, which stabilizes the acyl chloride intermediate.

- Monitoring : Track reaction progress via TLC (Rf ~0.85 in ethyl acetate/hexane 1:1) . Adjust time (20–27 hours) based on substrate steric hindrance .

Q. What crystallographic techniques are suitable for resolving its molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane mixtures .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

- Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) refines hydrogen bonding (e.g., C–H···O interactions) and coplanarity . The CCDC database (e.g., entry 1883282) provides reference structures .

Q. How should researchers address contradictions in reaction yields or selectivity across studies?

Discrepancies often arise from subtle experimental variations:

- Temperature control : Ensure reactions are strictly maintained at room temperature; even minor deviations alter kinetics .

- Moisture exclusion : Use anhydrous solvents and molecular sieves to prevent hydrolysis .

- Byproduct analysis : Characterize side products via LC-MS or GC-MS. For example, incomplete acylation may result in residual alcohol or ester derivatives .

- Reproducibility : Validate results across multiple batches and cross-reference with published protocols (e.g., 62–85% yields in indololactone syntheses) .

Q. What analytical methods are recommended for assessing its stability under varying storage conditions?

- Thermal stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., mp 199–201°C for related indole carboxylates) .

- Hydrolytic stability : Monitor degradation in D2O via 1H NMR; acyl chlorides typically hydrolyze within hours at ambient conditions .

- Long-term storage : Store under inert gas (Ar/N2) at −20°C in flame-sealed ampules to prolong shelf life .

Q. Methodological Notes

- Synthetic scalability : While gram-scale syntheses are common, multi-gram preparations require strict stoichiometric control to avoid exothermic side reactions .

- Structural analogs : For derivatives like 5-methoxy or 6-bromo variants, adjust electrophilicity by substituting electron-withdrawing groups at the indole C5/C6 positions .

- Troubleshooting : If crystallization fails, employ seeding or switch to anti-solvent diffusion (e.g., pentane) .

Properties

IUPAC Name |

1-methylindole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDFXFLLOVQTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568739 | |

| Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126921-19-5 | |

| Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.